

Developing 5-Nitroindole Scaffolds as Potent Binders of the c-Myc G-Quadruplex

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Compound of Interest

Compound Name: 5-Nitroindole-2-carboxylic acid

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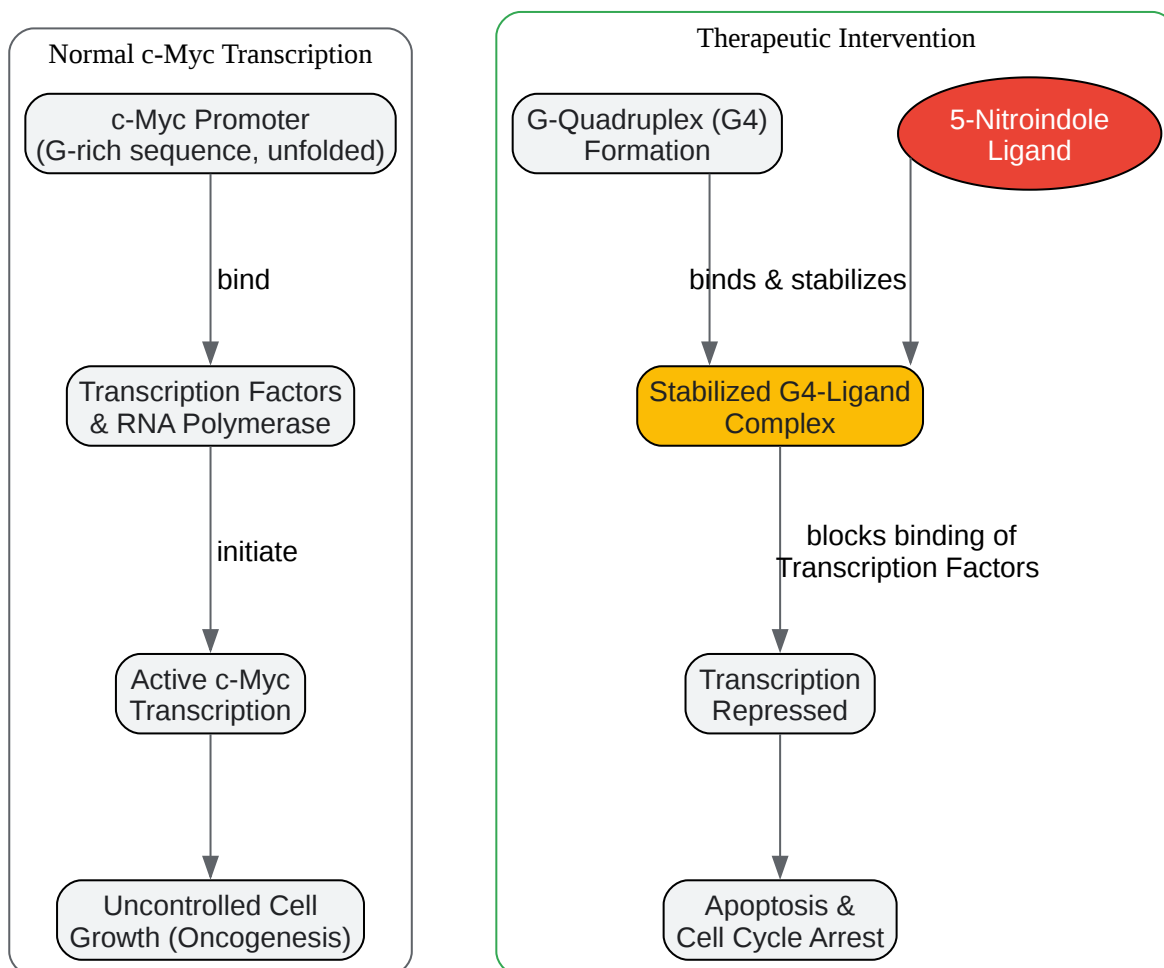
Abstract

The c-Myc oncogene, a critical driver in up to 80% of human cancers, remains a challenging therapeutic target.^[1] Direct inhibition of the c-Myc protein has proven difficult due to its intrinsically disordered nature.^[2] A promising alternative strategy involves targeting a unique DNA secondary structure, the G-quadruplex (G4), located in the nuclease hypersensitivity element (NHE III1) of the c-Myc promoter.^{[3][4]} Stabilization of this G4 structure with small molecules acts as a transcriptional roadblock, repressing c-Myc expression and inhibiting cancer cell proliferation.^{[3][5][6]} This guide provides a comprehensive overview and detailed protocols for the design, synthesis, and evaluation of a novel class of G4 binders based on the 5-nitroindole scaffold, which has shown significant promise in selectively targeting the c-Myc G-quadruplex.^{[1][5][7]}

Introduction: The Rationale for Targeting the c-Myc G-Quadruplex

The c-Myc protein is a master transcription factor that regulates approximately 15% of all human genes, controlling fundamental cellular processes like proliferation, metabolism, and apoptosis.^[8] Its overexpression is a hallmark of numerous malignancies, making it a high-priority target for anticancer drug development.^{[9][10]} The guanine-rich sequence in the c-Myc promoter can fold into a parallel G-quadruplex structure, which functions as a transcriptional silencer.^[4] Small molecules that can selectively bind to and stabilize this G4 structure can effectively downregulate c-Myc transcription, offering a powerful therapeutic approach.^{[2][11]}

The core principle of this strategy is illustrated below:



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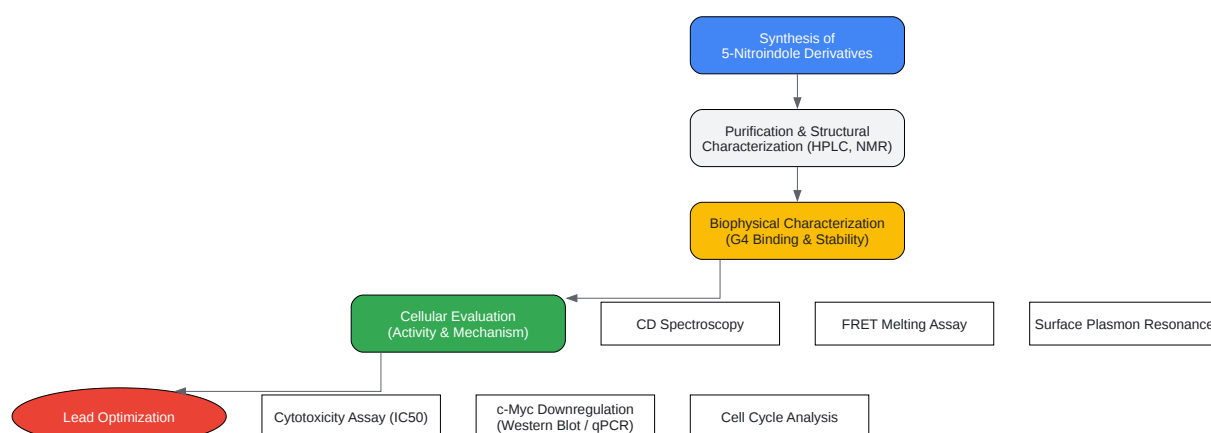
Caption: Mechanism of c-Myc transcriptional repression by G4 stabilization.

The 5-nitroindole scaffold has emerged as a particularly effective pharmacophore. The electron-withdrawing nitro group and the indole core provide a planar aromatic surface ideal for π - π stacking interactions with the terminal G-tetrads of the quadruplex, while substituted side

chains can be modified to enhance binding affinity and selectivity through interactions with the G4 grooves and loops.[1][4]

Overall Experimental Workflow

The development process follows a logical progression from chemical synthesis to biophysical characterization and finally to cellular validation. This workflow ensures that only compounds with demonstrated target engagement and desired biological activity advance.



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Caption: Drug discovery workflow for 5-nitroindole c-Myc G4 binders.

Synthesis of Pyrrolidine-Substituted 5-Nitroindole Derivatives

This protocol is adapted from the synthesis of a known series of potent c-Myc G4 binders.^[6] The key steps involve the protection of the indole nitrogen, followed by nucleophilic substitution with pyrrolidine.

Rationale: The pyrrolidine moiety introduced at the third position via a methylene bridge has been shown to improve binding affinities to the c-Myc G4.^[1] Protecting the indole nitrogen is crucial for controlling reactivity in subsequent steps.

Protocol 1: Synthesis of a Representative Compound

- Step 1: N-protection of 5-nitroindole.
 - Dissolve 5-nitroindole (1.0 eq) in anhydrous DMF.
 - Add sodium hydride (NaH, 1.2 eq, 60% dispersion in mineral oil) portion-wise at 0°C under an inert atmosphere (N₂ or Ar).
 - Stir the mixture for 30 minutes at 0°C.
 - Add 1,3-dibromopropane (1.5 eq) dropwise and allow the reaction to warm to room temperature. Stir for 12-16 hours.
 - Monitor reaction completion by TLC.
 - Quench the reaction by slowly adding ice-cold water. Extract the product with ethyl acetate (3x).
 - Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.
 - Purify the crude product by column chromatography (silica gel, hexane/ethyl acetate gradient) to yield the N-protected intermediate.
- Step 2: Nucleophilic Substitution with Pyrrolidine.

- Dissolve the N-protected intermediate from Step 1 (1.0 eq) in anhydrous acetonitrile.
- Add pyrrolidine (2.0 eq) and potassium carbonate (K_2CO_3 , 2.5 eq).
- Reflux the mixture for 8-12 hours, monitoring by TLC.
- After cooling, filter the reaction mixture and concentrate the filtrate.
- Redissolve the residue in ethyl acetate and wash with water and brine.
- Dry the organic layer over Na_2SO_4 , concentrate, and purify by column chromatography to yield the final pyrrolidine-substituted 5-nitroindole compound.
- Step 3: Characterization.
 - Confirm the structure and purity of the final compound using 1H NMR, ^{13}C NMR, and High-Resolution Mass Spectrometry (HRMS).

Biophysical Characterization of G-Quadruplex Binding

A combination of techniques is essential to unambiguously confirm and quantify the interaction between the synthesized compounds and the c-Myc G-quadruplex.[\[12\]](#)

Circular Dichroism (CD) Spectroscopy

Principle: CD spectroscopy measures the differential absorption of left and right circularly polarized light, which is highly sensitive to the chiral structure of macromolecules like DNA.[\[13\]](#)
[\[14\]](#) G-quadruplexes have characteristic CD signatures that distinguish them from other DNA forms. A parallel G4, typical of the c-Myc promoter, exhibits a positive peak around 264 nm and a negative peak around 240 nm.[\[15\]](#)[\[16\]](#)

Protocol 2: CD Spectroscopy for G4 Conformation and Ligand Interaction

- Sample Preparation:
 - Prepare a 5-10 μM solution of the c-Myc promoter oligonucleotide (e.g., Pu24T sequence) in a buffer containing 10 mM lithium cacodylate (pH 7.2) and 100 mM KCl.[\[17\]](#)

- Anneal the DNA to form the G4 structure by heating to 95°C for 5 minutes, followed by slow cooling to room temperature overnight.
- Prepare a stock solution of the 5-nitroindole compound in DMSO.
- Data Acquisition:
 - Record a baseline spectrum of the buffer alone.
 - Record the CD spectrum of the annealed c-Myc G4 DNA from 220 nm to 320 nm in a 1 cm path length cuvette.
 - Perform a titration by adding increasing concentrations of the compound (e.g., 0.5 to 5 molar equivalents) to the DNA solution, recording a spectrum after each addition and allowing for a 5-minute equilibration period.
- Data Interpretation:
 - Confirmation of G4 structure: The initial spectrum should show the characteristic signature of a parallel G4.
 - Evidence of Binding: Changes in the CD spectrum upon ligand addition, such as an increase in molar ellipticity or slight shifts in peak positions, indicate an interaction between the compound and the G4 structure. A significant change confirms binding and may suggest ligand-induced conformational alterations.[\[18\]](#)

FRET Melting Assay

Principle: Förster Resonance Energy Transfer (FRET) melting assays are used to determine the thermal stability of a G4 structure. A DNA oligonucleotide is dually labeled with a fluorescent reporter (e.g., FAM) and a quencher (e.g., TAMRA). When the G4 is folded, the dyes are in close proximity, and fluorescence is quenched. Upon thermal denaturation, the dyes separate, resulting in an increase in fluorescence. A stabilizing ligand will increase the melting temperature (T_m), the temperature at which 50% of the DNA is unfolded.[\[19\]](#) The change in melting temperature (ΔT_m) is a direct measure of the ligand's stabilizing ability.[\[12\]](#)

Protocol 3: FRET Melting Assay for G4 Stabilization

- Sample Preparation:
 - Prepare a reaction mixture in a 96-well PCR plate containing:
 - 0.2 μ M of the dually-labeled c-Myc oligonucleotide (e.g., F-Pu24T-T).
 - 10 mM lithium cacodylate buffer (pH 7.2).
 - 100 mM KCl.
 - The 5-nitroindole compound at the desired concentration (e.g., 1-5 μ M). Include a no-ligand control.
 - Ensure the final DMSO concentration is consistent across all wells and does not exceed 1%.
- Data Acquisition:
 - Use a real-time PCR instrument to monitor the fluorescence of the reporter dye (FAM).
 - Heat the plate from 25°C to 95°C with a ramp rate of 0.5°C/minute, recording fluorescence at each temperature interval.
- Data Analysis:
 - Plot the normalized fluorescence versus temperature.
 - The T_m is determined from the first derivative of the melting curve.
 - Calculate the ΔT_m value: $\Delta T_m = T_m \text{ (with ligand)} - T_m \text{ (without ligand)}$.

Table 1: Representative FRET Melting Assay Data

Compound	Concentration (μM)	Tm (°C)	ΔTm (°C)	Selectivity (vs. Duplex DNA ΔTm)
Control	0	62.5	-	-
Cmpd-A	2.0	78.9	16.4	> 15 °C
Cmpd-B	2.0	70.1	7.6	> 10 °C
Cmpd-C	2.0	64.2	1.7	~ 2 °C

A higher ΔT_m indicates stronger G4 stabilization.[3][20] Selectivity is assessed by running a parallel assay with a duplex DNA control; a selective ligand should produce a minimal ΔT_m for the duplex.[21]

Surface Plasmon Resonance (SPR)

Principle: SPR is a powerful, label-free technique for studying the kinetics of biomolecular interactions in real-time.[22][23] Biotinylated G4 DNA is immobilized on a streptavidin-coated sensor chip. The compound is then flowed over the surface. Binding of the compound to the DNA causes a change in the refractive index at the surface, which is measured in Resonance Units (RU). This allows for the determination of association (k_a) and dissociation (k_d) rate constants, and the equilibrium dissociation constant (KD).[24]

Protocol 4: SPR for Binding Kinetics

- Chip Preparation:
 - Immobilize biotinylated, pre-annealed c-Myc G4 DNA onto a streptavidin-coated sensor chip to a level of ~800-1200 RU.[22] Use a reference flow cell with no DNA to subtract non-specific binding.
 - The running buffer should be consistent with other assays (e.g., 10 mM buffer, 100 mM KCl, with 1% DMSO).
- Binding Analysis:

- Inject a series of increasing concentrations of the 5-nitroindole compound over the DNA and reference surfaces (e.g., 50 nM to 5 μ M).
- Monitor the association phase during injection and the dissociation phase during the subsequent buffer wash.
- Regenerate the surface between cycles if necessary, using a short pulse of a mild denaturant (e.g., 10 mM Glycine-HCl, pH 2.5).[\[22\]](#)
- Data Analysis:
 - After subtracting the reference channel signal, fit the resulting sensorgrams to a suitable binding model (e.g., 1:1 Langmuir binding) to obtain k_a , k_d , and K_D .
 - $K_D = k_d / k_a$. A lower K_D value signifies a higher binding affinity.

Table 2: Representative SPR Kinetic Data

Compound	k_a (M ⁻¹ s ⁻¹)	k_d (s ⁻¹)	K_D (nM)
Cmpd-A	1.5×10^5	3.0×10^{-3}	20
Cmpd-B	0.8×10^5	4.0×10^{-3}	50
Cmpd-C	2.1×10^4	9.5×10^{-3}	452

These kinetic data provide a more detailed picture of the binding interaction than endpoint assays alone.[\[25\]](#)

Cellular Evaluation of Biological Activity

Demonstrating G4 binding is necessary but not sufficient. The ultimate goal is to show that the compounds exert a biological effect in cancer cells consistent with c-Myc inhibition.[\[8\]](#)

Cytotoxicity Assay

Principle: Assays like the MTT or Alamar Blue assay measure the metabolic activity of cells, which is proportional to the number of viable cells. This is used to determine the half-maximal inhibitory concentration (IC₅₀) of a compound.

Protocol 5: Determining IC50 in Cancer Cells

- **Cell Seeding:** Seed a human cancer cell line known to overexpress c-Myc (e.g., HeLa, A549) in a 96-well plate at a density of 5,000-10,000 cells/well.^{[1][26]} Allow cells to adhere overnight.
- **Compound Treatment:** Treat the cells with a serial dilution of the 5-nitroindole compound (e.g., 0.1 to 100 μ M) for 72 hours. Include a vehicle control (DMSO).
- **Assay:** Add the MTT or Alamar Blue reagent according to the manufacturer's protocol and measure the absorbance or fluorescence.
- **Analysis:** Normalize the results to the vehicle control and plot cell viability versus log[concentration]. Fit the data to a dose-response curve to calculate the IC50 value.^[27]

Western Blot for c-Myc Downregulation

Principle: Western blotting allows for the detection and quantification of the c-Myc protein level in cells following compound treatment. A successful G4-stabilizing ligand should decrease the amount of c-Myc protein.

Protocol 6: Verifying c-Myc Protein Downregulation

- **Treatment and Lysis:** Treat cells in a 6-well plate with the compound at its IC50 and 2x IC50 concentration for 24-48 hours.
- **Protein Extraction:** Harvest the cells, lyse them in RIPA buffer, and determine the protein concentration using a BCA assay.
- **Electrophoresis and Transfer:** Separate 20-30 μ g of protein per lane on an SDS-PAGE gel and transfer to a PVDF membrane.
- **Immunoblotting:** Block the membrane and probe with a primary antibody against c-Myc. Use an antibody against a housekeeping protein (e.g., GAPDH or β -actin) as a loading control.
- **Detection:** Incubate with an appropriate HRP-conjugated secondary antibody and detect using an ECL substrate.

- Analysis: Quantify the band intensities using densitometry. A significant decrease in the c-Myc band intensity relative to the loading control indicates successful target engagement and downregulation.[6]

Conclusion and Future Directions

The development of 5-nitroindole derivatives represents a validated and promising approach for targeting the c-Myc G-quadruplex.[5][7] The protocols outlined in this guide provide a robust framework for the synthesis, biophysical characterization, and cellular evaluation of these compounds. Successful candidates identified through this workflow—those with high affinity and selectivity for the c-Myc G4 (low KD, high ΔT_m) that translate into potent cytotoxicity and clear evidence of c-Myc downregulation in cancer cells—can be advanced to lead optimization and subsequent in vivo studies in xenograft models.[28] Further optimization can focus on improving pharmacokinetic properties and minimizing off-target effects to develop clinically viable anticancer therapeutics.[29]

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